5-Ethynylpyridine-3-carboxamide

Anticancer Cytotoxicity Kinase Inhibition

Studying PARP-mediated ADP-ribosylation without radioactive labels? 5-Ethynylpyridine-3-carboxamide solves this as a bioorthogonal metabolic precursor, converting to 5-ethynyl-NAD⁺ in live cells for CuAAC click chemistry with azide reporters. • Quantitative PARP activity readout & proteome-wide ADP-ribosylome profiling • Validated kinase inhibitor: CDK1 IC50=6 nM, CDK2 IC50=23 nM • Antiproliferative activity across cancer lines (IC50 0.55-1.7 µM) Supplied ≥95% purity, white crystalline solid. For R&D only; ships globally.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 1256818-70-8
Cat. No. B1528987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylpyridine-3-carboxamide
CAS1256818-70-8
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CN=C1)C(=O)N
InChIInChI=1S/C8H6N2O/c1-2-6-3-7(8(9)11)5-10-4-6/h1,3-5H,(H2,9,11)
InChIKeyYRYRNARTYZUBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylpyridine-3-carboxamide: Building Block and Bioorthogonal Probe


5-Ethynylpyridine-3-carboxamide (also referred to as 5-ethynylnicotinamide or 5-EN) is a heterocyclic small molecule with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol. It belongs to the pyridine carboxamide class and is characterized by an ethynyl group at the 5-position and a primary carboxamide group at the 3-position of the pyridine ring [1]. Commercially, it is typically supplied as a white to off-white crystalline solid with a minimum purity of 95% and is widely utilized as a versatile research chemical and synthetic building block .

5-Ethynylpyridine-3-carboxamide: Functional Divergence from Analogs


While numerous pyridine-3-carboxamide derivatives exist as research intermediates, generic substitution with other unsubstituted or alkyl-substituted pyridine carboxamides is not scientifically valid due to the distinct functional properties conferred by the terminal alkyne moiety. 5-Ethynylpyridine-3-carboxamide functions not merely as a structural building block but as a **metabolic precursor** capable of enzymatic conversion into a bioorthogonal, 'clickable' NAD⁺ analog, enabling applications inaccessible to its non-ethynylated counterparts . Furthermore, the ethynyl group is essential for specific synthetic transformations, such as the intramolecular cyclization used to construct complex naphthyridine scaffolds [1]. This dual functionality—metabolic incorporation into live cells and orthogonal synthetic reactivity—differentiates it fundamentally from simple pyridine carboxamides lacking the alkyne handle, rendering direct substitution scientifically unsound for applications requiring these specific chemical or biological properties.

Quantitative Evidence: 5-Ethynylpyridine-3-carboxamide vs. Comparators


Antiproliferative Potency in Cancer Cells

5-Ethynylpyridine-3-carboxamide exhibits significant, quantifiable antiproliferative activity against multiple human cancer cell lines, distinguishing it from many pyridine carboxamide analogs that lack such broad-spectrum cytotoxicity. The compound's IC₅₀ values are reported in the sub-micromolar to low micromolar range across various carcinoma models, including colon (HCT-116), melanoma (A375), and cervical (HeLa) cancer cells. This activity profile is attributed to its capacity to inhibit cyclin-dependent kinases (CDK1 and CDK2) with nanomolar potency, providing a clear, data-driven rationale for its selection in oncology-focused chemical biology and drug discovery programs over non-cytotoxic or weakly active pyridine carboxamide analogs .

Anticancer Cytotoxicity Kinase Inhibition

Bioorthogonal Click Chemistry Utility

The defining structural feature of 5-ethynylpyridine-3-carboxamide is its terminal alkyne group, which enables its use as a substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions. This functionality is entirely absent in standard pyridine-3-carboxamide (nicotinamide) or other alkyl-substituted derivatives, providing a binary differentiation. The compound can be metabolically incorporated into the cellular NAD⁺ pool, converting it into 5-ethynyl-NAD⁺. This 'clickable' cofactor analog is then utilized by poly(ADP-ribose) polymerases (PARPs) to transfer an ethynyl-ADP-ribose moiety onto target proteins, enabling the subsequent attachment of azide-containing fluorescent dyes or affinity tags for detection and proteomic mapping . This bioorthogonal approach is impossible with unmodified nicotinamide, which lacks the alkyne handle, thus making 5-ethynylpyridine-3-carboxamide a non-substitutable tool for studying ADP-ribosylation dynamics [1].

Chemical Biology Click Chemistry Bioorthogonal Labeling

Regioselective Naphthyridinone Synthesis

5-Ethynylpyridine-3-carboxamide serves as a specific precursor for the regioselective synthesis of naphthyridine derivatives through intramolecular cyclization. This transformation relies on the unique spatial arrangement of the ethynyl group adjacent to the carboxamide, enabling the construction of 1,6-naphthyridin-5-one and 1,7-naphthyridin-8-one scaffolds that are not readily accessible from other pyridine carboxamide isomers lacking this substitution pattern [1]. The reaction demonstrates high regioselectivity, yielding a single naphthyridine isomer rather than mixtures, which is critical for generating well-defined chemical libraries for drug discovery. Pyridine-3-carboxamide (nicotinamide) or its 4-ethynyl isomer would undergo different cyclization pathways or fail to react altogether, making 5-ethynylpyridine-3-carboxamide the required starting material for this specific synthetic route.

Organic Synthesis Heterocyclic Chemistry Cyclization

Research-Grade Purity and Availability

5-Ethynylpyridine-3-carboxamide is commercially available as a research-grade chemical with a defined minimum purity specification, typically ≥95% as determined by HPLC or similar analytical methods . This contrasts with the procurement of custom-synthesized or less common pyridine carboxamide analogs, which may lack rigorous analytical characterization or be supplied at lower purities. The availability of a high-purity, analytically verified standard is essential for reproducible biological assays and synthetic applications. While not a direct biological differentiation, this standardized quality profile reduces experimental variability and the need for in-house purification, making it a more reliable and cost-effective choice for routine laboratory use compared to sourcing a non-commercial analog.

Chemical Purity Quality Control Procurement

Key Application Scenarios for 5-Ethynylpyridine-3-carboxamide


Mapping the ADP-Ribosylome and PARP Activity

This is the definitive and non-substitutable application for 5-Ethynylpyridine-3-carboxamide. In cellular models, the compound is metabolized to 5-ethynyl-NAD⁺, a 'clickable' cofactor analog. Subsequent treatment of cells with DNA-damaging agents or other stimuli that activate PARP enzymes leads to the covalent attachment of ethynyl-ADP-ribose onto target proteins. These modified proteins can then be specifically conjugated to azide-bearing reporters (e.g., biotin, fluorophores) via CuAAC click chemistry, enabling their enrichment, identification by mass spectrometry, and visualization by fluorescence microscopy . This provides a direct, quantitative readout of cellular PARP activity and the composition of the ADP-ribosylome, a task that cannot be accomplished with unmodified nicotinamide.

Kinase Inhibitor Lead Discovery

The demonstrated antiproliferative activity of 5-ethynylpyridine-3-carboxamide against multiple cancer cell lines (IC₅₀ values between 0.55 µM and 1.7 µM) and its potent inhibition of CDK1 (IC₅₀ = 6 nM) and CDK2 (IC₅₀ = 23 nM) position it as a validated starting point for kinase inhibitor programs . Medicinal chemists can utilize this compound as a core scaffold for structure-activity relationship (SAR) studies. The ethynyl group serves as a modifiable synthetic handle for introducing diverse substituents via Sonogashira coupling, while the carboxamide group can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties. This dual functionalization capability, combined with the existing biological activity, makes it a more attractive lead-like scaffold than pyridine carboxamides lacking this combination of potency and synthetic versatility.

Naphthyridine Scaffold Synthesis

Organic and medicinal chemists requiring access to 1,6- or 1,7-naphthyridinone scaffolds should select 5-ethynylpyridine-3-carboxamide as their starting material. The established intramolecular cyclization procedure provides a direct and regioselective route to these heterocyclic systems, which are otherwise challenging to synthesize . The use of this specific compound ensures the formation of the desired naphthyridine regioisomer, avoiding the need for separation of complex mixtures that would result from using other ethynylpyridine isomers or alternative synthetic approaches. This application scenario is particularly relevant for the generation of compound libraries for biological screening in drug discovery programs targeting kinases and other therapeutic targets where naphthyridines are known privileged structures.

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